molecular formula C11H16N3O3S+ B1617591 Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- CAS No. 26651-25-2

Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-

Cat. No.: B1617591
CAS No.: 26651-25-2
M. Wt: 270.33 g/mol
InChI Key: PDUXJTPGYZCGRI-UHFFFAOYSA-N
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Description

Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- is a diazonium compound known for its applications in organic synthesis and dye chemistry. This compound is characterized by the presence of a diazonium group attached to a benzene ring, which is further substituted with a butylamino sulfonyl group and a methoxy group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- typically involves the diazotization of an aromatic amine precursor. The process begins with the nitration of 2-methoxyaniline to introduce a nitro group, followed by reduction to form the corresponding amine. This amine is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The butylamino sulfonyl group is introduced through a sulfonation reaction, where the diazonium salt reacts with butylamine and sulfuric acid under controlled conditions .

Industrial Production Methods

In industrial settings, the production of Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The diazotization and sulfonation reactions are carefully monitored to maintain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- involves the formation of reactive intermediates during its chemical reactions. In substitution reactions, the diazonium group acts as a leaving group, facilitating the introduction of other nucleophiles. In coupling reactions, the diazonium compound forms a reactive intermediate that couples with phenols or amines to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents .

Comparison with Similar Compounds

Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- can be compared with other diazonium compounds such as:

The uniqueness of Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- lies in its specific substituents, which confer distinct reactivity and make it suitable for specialized applications in dye chemistry and bioconjugation.

Properties

IUPAC Name

5-(butylsulfamoyl)-2-methoxybenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N3O3S/c1-3-4-7-13-18(15,16)9-5-6-11(17-2)10(8-9)14-12/h5-6,8,13H,3-4,7H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUXJTPGYZCGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N3O3S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067230
Record name Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-
Source EPA DSSTox
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Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26651-25-2
Record name 5-[(Butylamino)sulfonyl]-2-methoxybenzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26651-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 5-((butylamino)sulfonyl)-2-methoxy-
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Record name Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-
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Record name Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(butylamino)sulphonyl]-2-methoxybenzenediazonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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